molecular formula C24H19O4P B2728877 Bis(4-phenylphenyl) hydrogen phosphate CAS No. 47634-35-5

Bis(4-phenylphenyl) hydrogen phosphate

Cat. No.: B2728877
CAS No.: 47634-35-5
M. Wt: 402.386
InChI Key: FSIVVLAUMQMXOT-UHFFFAOYSA-N
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Description

Bis(4-phenylphenyl) hydrogen phosphate is an organic compound with the molecular formula C24H19O4P It is a phosphate ester that features two phenyl groups attached to the phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-phenylphenyl) hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 4-phenylphenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, and an organic solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(4-phenylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphite esters.

    Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite esters.

    Substitution: Various substituted phosphate esters depending on the reagents used.

Scientific Research Applications

Bis(4-phenylphenyl) hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(4-phenylphenyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) hydrogen phosphate
  • Bis(2-ethylhexyl) phosphate
  • Bis(4-chlorophenyl) phosphate

Uniqueness

Bis(4-phenylphenyl) hydrogen phosphate is unique due to its specific phenyl group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

bis(4-phenylphenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O4P/c25-29(26,27-23-15-11-21(12-16-23)19-7-3-1-4-8-19)28-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIVVLAUMQMXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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